Cas no 54514-32-8 (Benzene, 1-bromo-2-(3-methylbutoxy)-)

Benzene, 1-bromo-2-(3-methylbutoxy)-, is a brominated aromatic ether compound characterized by the presence of a bromine substituent and a 3-methylbutoxy group on a benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine moiety offers a versatile site for further functionalization via cross-coupling reactions, while the branched alkoxy group enhances solubility in nonpolar solvents. Its stability under standard conditions ensures ease of handling and storage. The compound’s defined molecular architecture allows for precise control in synthetic pathways, supporting applications in fine chemical and material science research.
Benzene, 1-bromo-2-(3-methylbutoxy)- structure
54514-32-8 structure
Product Name:Benzene, 1-bromo-2-(3-methylbutoxy)-
CAS No:54514-32-8
MF:C11H15BrO
MW:243.140202760696
MDL:MFCD11127637
CID:1589439
PubChem ID:28369546
Update Time:2025-05-25

Benzene, 1-bromo-2-(3-methylbutoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-2-(3-methylbutoxy)-
    • 1-bromo-2-(isopentyloxy)benzene
    • 54514-32-8
    • 1-Bromo-2-(3-methylbutoxy)-benzene
    • 1-Bromo-2-iso-pentyloxybenzene
    • DTXSID601300045
    • AKOS000202229
    • ALTUOVIARLDENN-UHFFFAOYSA-N
    • SCHEMBL385043
    • DB-363388
    • 1-BROMO-2-(3-METHYLBUTOXY)BENZENE
    • MDL: MFCD11127637
    • Inchi: 1S/C11H15BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3
    • InChI Key: ALTUOVIARLDENN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OCCC(C)C

Computed Properties

  • Exact Mass: 242.03065
  • Monoisotopic Mass: 242.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

Benzene, 1-bromo-2-(3-methylbutoxy)- Pricemore >>

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Benzene, 1-bromo-2-(3-methylbutoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:54514-32-8)Benzene, 1-bromo-2-(3-methylbutoxy)-
Order Number:A1165078
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):793.0
Email:sales@amadischem.com

Additional information on Benzene, 1-bromo-2-(3-methylbutoxy)-

Benzene, 1-bromo-2-(3-methylbutoxy) (CAS No. 54514-32-8)

Benzene, 1-bromo-2-(3-methylbutoxy), also known by its CAS registry number CAS No. 54514-32-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom and a 3-methylbutoxy group attached to a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of Benzene, 1-bromo-2-(3-methylbutoxy) typically involves multi-step organic reactions, often starting from benzene derivatives and progressing through substitution or coupling reactions to introduce the bromine and alkoxy groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.

One of the most notable applications of this compound is in the development of advanced materials, particularly in the electronics industry. The bromine atom serves as an electron-withdrawing group, while the alkoxy group provides electron-donating properties, creating a balance that is ideal for use in semiconductors and optoelectronic devices. Research published in leading journals such as Nature Materials has demonstrated its potential in enhancing device performance by improving charge transport properties.

In addition to its electronic applications, Benzene, 1-bromo-2-(3-methylbutoxy) has also found utility in pharmaceutical research. Its structure allows for interactions with various biological targets, making it a promising candidate for drug design. Studies have shown that it exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

The environmental impact of this compound is another area of active research. While it is not classified as a hazardous material under current regulations, its persistence in the environment and potential bioaccumulation are topics of concern. Recent eco-toxicological studies have focused on assessing its degradation pathways under different environmental conditions to ensure sustainable use.

Looking ahead, the demand for compounds like Benzene, 1-bromo-2-(3-methylbutoxy) is expected to grow as industries seek innovative solutions for next-generation technologies. Collaborative efforts between academia and industry are likely to drive further discoveries, unlocking new functionalities and applications for this versatile molecule.

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Amadis Chemical Company Limited
(CAS:54514-32-8)Benzene, 1-bromo-2-(3-methylbutoxy)-
A1165078
Purity:99%
Quantity:1g
Price ($):793.0
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